Product packaging for 4-(3-Methylcyclohexyl)aniline(Cat. No.:)

4-(3-Methylcyclohexyl)aniline

Cat. No.: B13219334
M. Wt: 189.30 g/mol
InChI Key: JYOOJZFITUSIKY-UHFFFAOYSA-N
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Description

4-(3-Methylcyclohexyl)aniline is a substituted aniline derivative where the aniline moiety is functionalized at the para position with a 3-methylcyclohexyl group. This structure classifies it as a member of the aniline and substituted anilines family, organic compounds containing an aminobenzene moiety . Aniline compounds are prototypical aromatic amines and serve as crucial precursors in the synthesis of numerous industrial and fine chemicals . The specific research value of this compound stems from its potential as a key building block in organic synthesis and medicinal chemistry. While direct studies on this exact compound are limited, closely related structures demonstrate significant potential. For instance, compounds featuring a 3-methylcyclohexyl group attached to an aniline-derived core have been the subject of advanced spectroscopic and computational studies to confirm their structure and explore their potential as antimicrobial agents . Furthermore, structurally complex aniline and cyclohexylamine derivatives are frequently utilized in the preparation of polyurethane materials and other industrial polymers, indicating a potential application in material science . The mechanism of action for this compound is highly dependent on the specific research context; in material applications, it may act as a monomer, whereas in biological studies, its activity would be linked to its specific molecular interactions with target proteins . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B13219334 4-(3-Methylcyclohexyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-(3-methylcyclohexyl)aniline

InChI

InChI=1S/C13H19N/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h5-8,10,12H,2-4,9,14H2,1H3

InChI Key

JYOOJZFITUSIKY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for 4 3 Methylcyclohexyl Aniline and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Cyclohexylanilines

The creation of the bond between the cyclohexyl ring and the aniline (B41778) nitrogen is a critical step in the synthesis of this class of compounds. Several classical and modern synthetic strategies are employed to achieve this transformation, each with distinct advantages and considerations regarding starting materials, reaction conditions, and selectivity.

Reductive Amination Approaches Utilizing Cyclohexanone (B45756) Derivatives

Reductive amination, also known as reductive alkylation, is a widely used and efficient method for forming C-N bonds. This reaction converts a carbonyl group into an amine through an intermediate imine. youtube.com For the synthesis of cyclohexylanilines, this approach typically involves the reaction of a cyclohexanone derivative with an aniline.

The process begins with the nucleophilic attack of the aniline on the carbonyl carbon of the cyclohexanone, forming a hemiaminal intermediate. This is followed by the elimination of water to form an imine (or enamine) intermediate. The crucial step is the reduction of this imine to the final secondary amine. A variety of reducing agents can be employed, with their choice often depending on the pH and the desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.comprepchem.com Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel is also a common direct method. youtube.com

For the specific synthesis of 4-(3-Methylcyclohexyl)aniline via this route, 4-aminophenylboronic acid could react with 3-methylcyclohexanone, followed by reduction. The reaction conditions, particularly the choice of catalyst and reducing agent, are critical for achieving high yields and chemoselectivity. For instance, biocatalytic methods using enzymes like imine reductases (IREDs) have emerged as a sustainable and highly selective alternative for the reductive amination of cyclohexanones. rsc.org

Table 1: Catalysts and Reagents in Reductive Amination of Cyclohexanones

Catalyst/Reagent System Carbonyl Substrate Amine Substrate Key Features
NaBH₃CN Aldehydes/Ketones Primary/Secondary Amines Effective under mildly acidic conditions; selective for imine reduction over carbonyl. youtube.com
NaBH(OAc)₃ Aldehydes/Ketones Weakly basic amines Mild, non-toxic, and broadly applicable for various amines.
Catalytic Hydrogenation (Pd/C, PtO₂) Aldehydes/Ketones Primary/Secondary Amines "One-pot" reaction; high atom economy. youtube.com
Imine Reductases (IREDs) Cyclohexanones Ammonia, primary amines High stereoselectivity under mild, aqueous conditions. rsc.org
Re₂O₇/NaPF₆ Ketones Electron-deficient amines Excellent diastereoselectivity for 2-alkyl cyclohexanones. rsc.org

N-Alkylation Protocols and Regioselectivity Considerations

N-alkylation is another fundamental strategy for forming the C-N bond in cyclohexylanilines. This approach involves the reaction of an aniline with a cyclohexyl derivative that contains a suitable leaving group (e.g., a halide or a sulfonate ester). Alternatively, "borrowing hydrogen" or "hydrogen autotransfer" catalysis allows for the direct N-alkylation of anilines with cyclohexanols, a greener approach where water is the only byproduct. askthenerd.comresearchgate.net

This methodology relies on the in-situ oxidation of the alcohol to a ketone by a transition-metal catalyst (e.g., based on Ru, Ir, Mn, or Fe). The ketone then undergoes condensation with the aniline to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" in the initial oxidation step. askthenerd.comnih.gov

Regioselectivity can be a concern when using substituted anilines. The electronic and steric properties of substituents on the aniline ring can influence the nucleophilicity of the amino group and may require careful optimization of reaction conditions. For example, both electron-donating and electron-withdrawing substituents on the aniline aryl ring have been shown to be tolerated in N-alkylation with benzyl alcohol using manganese pincer complexes, affording mono-alkylated products in good yields. nih.gov

Table 2: Catalytic Systems for N-Alkylation of Anilines with Alcohols

Catalyst Alkylating Agent Amine Substrate Key Features
Manganese Pincer Complex Primary Alcohols Substituted Anilines High selectivity for mono-N-alkylation; tolerates various functional groups. nih.gov
Ferric Perchlorate on Silica Gel Alcohols Aromatic Amines Efficient and selective heterogeneous catalyst. askthenerd.com
Cobalt-based MOF Benzyl Alcohol Substituted Anilines Heterogeneous catalyst with excellent selectivity and yields. google.com
Nickel-organoclay Alcohols Anilines Green, cost-effective heterogeneous catalyst enhancing selectivity. researchgate.net

Dehydrogenative Aromatization and Amination Routes to Aniline Derivatives

A more recent and powerful strategy for synthesizing aniline derivatives involves a dehydrogenative cross-coupling approach that utilizes saturated cyclohexanones as aryl surrogates. researchgate.netprepchem.com This method bypasses the selectivity issues often encountered in traditional aromatic chemistry, where substitution patterns are dictated by the inherent reactivity of the aromatic ring. solubilityofthings.com

The process begins with the condensation of an amine with a functionalized cyclohexanone to form a C-N bond with predetermined regiocontrol. researchgate.net This is followed by a progressive desaturation of the cyclohexene ring to form the final aromatic aniline. This aromatization step is often achieved using a synergistic catalytic system, such as a combination of photoredox and cobalt catalysis. prepchem.comsolubilityofthings.com This one-pot amination-aromatization protocol has been successfully applied to the synthesis of complex anilines and even in the late-stage functionalization of natural products and pharmaceuticals. researchgate.netthieme-connect.com The ability to use readily accessible cyclohexanones allows for the precise placement of substituents on the resulting aniline ring, a significant advantage over classical methods. prepchem.comthieme-connect.com

Synthesis of the this compound Skeleton

The specific construction of the this compound framework requires the assembly of the two key components: the aniline ring and the 3-methylcyclohexyl group. This involves the synthesis of appropriate precursors and careful control of reaction conditions to achieve the desired stereochemistry.

Precursor Synthesis and Functional Group Transformations

The primary precursors for the synthesis of this compound are a source for the aniline moiety and a source for the 3-methylcyclohexyl group. A common and logical precursor for the latter is 3-methylcyclohexanone.

3-Methylcyclohexanone can be synthesized through various routes. One prominent method is the catalytic hydrogenation of m-cresol over a platinum catalyst, which can yield both 3-methylcyclohexanone and 3-methylcyclohexanol. researchgate.net Another approach involves the conjugate addition of a methyl group to 2-cyclohexenone using a Gilman reagent (a lithium dialkylcuprate). askthenerd.com The oxidation of 3-methylcyclohexanol also serves as a direct pathway to the ketone. solubilityofthings.com

Once 3-methylcyclohexanone is obtained, it can be coupled with a suitable aniline precursor using one of the C-N bond-forming strategies described above. For example, reductive amination with p-phenylenediamine or a protected p-aminophenol, followed by further functional group manipulations, could lead to the target molecule.

Optimization of Reaction Conditions for Stereocontrol

A critical aspect in the synthesis of this compound is controlling the stereochemistry of the 3-methylcyclohexyl substituent, which can exist as either cis or trans isomers relative to the point of attachment to the aniline ring. The trans isomer, where the methyl group and the aniline substituent are on opposite sides of the cyclohexyl ring (both preferably in equatorial positions), is generally the thermodynamically more stable diastereomer.

Achieving high diastereoselectivity for the desired trans isomer is a key challenge. The choice of reduction method during hydrogenation or reductive amination plays a pivotal role. For instance, catalytic hydrogenation of a substituted cyclohexene using catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) or Adam's catalyst (PtO₂) often results in syn-addition of hydrogen, leading to the kinetic cis product. nih.govacs.org In contrast, methods that proceed through a radical intermediate or allow for thermodynamic equilibration, such as dissolving metal reductions (e.g., Na in NH₃) or certain hydrogen atom transfer (HAT) hydrogenations, can provide high selectivity for the more stable trans product. nih.govacs.org

For example, in the synthesis of related compounds like trans-4-methylcyclohexylamine, a key intermediate for the antidiabetic drug glimepiride, stereocontrol is paramount. google.comnbinno.com One patented method involves the isomerization of a Schiff's base with a strong base to favor the thermodynamically stable enamine precursor to the trans product before hydrolysis and reduction. google.com This highlights that careful selection of reagents and reaction pathways is essential for optimizing the stereochemical outcome and obtaining the desired isomer of this compound.

Table 3: Methods for Stereocontrol in Cyclohexyl Systems

Method Substrate Type Typical Product Mechanistic Feature
Catalytic Hydrogenation (e.g., PtO₂) Substituted Cyclohexenes cis Isomer (Kinetic) Syn-addition of H₂ to the double bond. nih.govacs.org
Dissolving Metal Reduction (e.g., Na/NH₃) Substituted Cyclohexenes trans Isomer (Thermodynamic) Proceeds via radical intermediates, allowing equilibration to the more stable product. nih.govacs.org
HAT Hydrogenation (e.g., Mn(dpm)₃) Substituted Cyclohexenes trans Isomer (Thermodynamic) Formal anti-addition of hydrogen, leading to the thermodynamically preferred isomer. nih.gov
Schiff's Base Isomerization Imine/Enamine from Ketone trans Isomer (Thermodynamic) Base-catalyzed equilibration to the more stable enamine before reduction. google.com

Catalytic Systems in the Synthesis of Cyclohexylanilines

The construction of the 4-cyclohexylaniline (B1222870) scaffold often relies on powerful transition-metal-catalyzed reactions that enable the formation of the crucial carbon-carbon bond between the aromatic and cycloaliphatic rings or the saturation of an existing aromatic ring.

Palladium catalysis is a cornerstone of modern organic synthesis, offering versatile methods for the formation of C-C bonds. One of the most prominent methods for synthesizing 4-alkylcyclohexylanilines is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound. In the context of this compound synthesis, this could involve the reaction of a 4-aminoarylboronic acid derivative with a 3-methylcyclohexyl halide.

While direct literature on the Suzuki-Miyaura coupling to form this compound is scarce, the synthesis of analogous 4-(heteroaryl)cyclohexanones has been reported via a palladium-catalyzed ester α-arylation followed by decarboxylation nih.gov. This suggests that palladium-catalyzed methods are indeed suitable for creating the bond between a cyclohexane (B81311) ring and an aromatic system. The general applicability of palladium-catalyzed cross-coupling reactions for C(sp³)–C(sp²) bond formation is well-established, and it is reasonable to extrapolate that a similar strategy could be employed for the synthesis of the target molecule.

A plausible synthetic route could involve the coupling of a protected 4-bromoaniline with a (3-methylcyclohexyl)boronic acid or a related organometallic reagent under palladium catalysis. The choice of ligands and reaction conditions would be crucial to achieve good yields and prevent side reactions.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Analogous Systems

Aryl Halide/Triflate Boronic Acid/Ester Catalyst Ligand Base Solvent Yield (%) Reference
4-Bromo-N,N-dimethylaniline Cyclohexylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 85 Hypothetical
4-Iodo-2-methylaniline 3-Methylcyclohexylboronic acid Pd₂(dba)₃ XPhos Cs₂CO₃ Dioxane 78 Hypothetical

Note: The data in this table is hypothetical and serves to illustrate typical conditions for Suzuki-Miyaura reactions that could be adapted for the synthesis of this compound.

An alternative synthetic approach to this compound involves the hydrogenation of a substituted biphenyl precursor, such as 4-(3-methylphenyl)aniline. Ruthenium-based catalysts are particularly effective for the hydrogenation of aromatic rings. These processes typically require high pressures of hydrogen gas and elevated temperatures.

The choice of catalyst support and ligands can significantly influence the selectivity and efficiency of the hydrogenation. For instance, ruthenium on carbon (Ru/C) or alumina (Ru/Al₂O₃) are commonly used heterogeneous catalysts. The hydrogenation of anilines to cyclohexylamines using ruthenium catalysts has been studied, though specific examples with bulky alkyl-substituted anilines are not extensively documented. The reaction would proceed by the saturation of the phenyl ring bearing the methyl group, leaving the aniline ring intact under carefully controlled conditions.

Table 2: Ruthenium-Catalyzed Hydrogenation of Aromatic Compounds

Substrate Catalyst Pressure (atm H₂) Temperature (°C) Solvent Product Yield (%) Reference
Aniline 5% Ru/C 100 120 Ethanol Cyclohexylamine (B46788) >95 General
4-Methylaniline 5% Ru/Al₂O₃ 80 150 Dioxane 4-Methylcyclohexylamine 90 General

Note: This table presents general conditions for ruthenium-catalyzed hydrogenations of related substrates, which could be optimized for the synthesis of this compound from a suitable precursor.

Recent advances in synthetic methodology have seen the emergence of photoredox and cobalt catalysis for the construction of complex amines. These methods often proceed under mild conditions and offer unique reactivity patterns. One promising strategy for the synthesis of 4-substituted anilines involves the use of cyclohexanones as starting materials.

A tandem carbene and photoredox-catalyzed process for the synthesis of substituted cycloalkanones has been reported, which could serve as precursors to the desired anilines makingmolecules.com. Furthermore, cobalt-catalyzed annulation reactions of anilides and alkynes have been developed for the synthesis of quinolines, showcasing the utility of cobalt in C-H activation and C-N bond formation researchgate.net. While not a direct synthesis of this compound, these modern techniques highlight the potential for developing novel synthetic routes. For instance, a photoredox-catalyzed reaction between a substituted cyclohexanone and an amine could potentially lead to the formation of the corresponding enamine, which could then be aromatized to the aniline derivative.

Derivatization and Further Functionalization of this compound

The aromatic ring and the amino group of this compound provide handles for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The primary amino group of this compound can readily undergo condensation reactions with carboxylic acids and their derivatives to form amides. The steric hindrance imparted by the 3-methylcyclohexyl group may influence the rate of this reaction. For sterically hindered anilines, the use of potent coupling reagents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride or acyl fluoride can be beneficial rsc.orgnih.govchimia.chresearchgate.net.

Standard amide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), can be employed. Alternatively, the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine would also yield the corresponding amide.

Table 3: Conditions for Amide Formation with Sterically Hindered Anilines

Aniline Carboxylic Acid/Acyl Halide Coupling Reagent/Base Solvent Temperature (°C) Product Yield (%) Reference
2,6-Diisopropylaniline Benzoic Acid HATU, DIPEA DMF 25 N-(2,6-Diisopropylphenyl)benzamide 92 General
2,4,6-Trimethylaniline Acetyl Chloride Pyridine CH₂Cl₂ 0-25 N-(2,4,6-Trimethylphenyl)acetamide 95 General

Note: This table provides examples of amide formation with sterically hindered anilines, which are analogous to the expected reactivity of this compound.

The aniline ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group. The amino group is a strong ortho-, para-director. Since the para position is already occupied by the 3-methylcyclohexyl group, electrophilic substitution is expected to occur primarily at the ortho positions (positions 2 and 6) of the aniline ring.

Halogenation, such as bromination or chlorination, can be achieved using various reagents. For example, reaction with bromine (Br₂) in a solvent like acetic acid or dichloromethane would likely lead to the formation of 2-bromo-4-(3-methylcyclohexyl)aniline, and potentially the 2,6-dibrominated product under more forcing conditions. Similarly, chlorination can be effected using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) beilstein-journals.orgtcichemicals.comresearchgate.net. The regioselectivity of these reactions is generally high for para-substituted anilines beilstein-journals.org.

It is important to note that the strong activating nature of the amino group can sometimes lead to over-halogenation or side reactions. To control the reaction, the amino group can be protected as an acetamide. The N-acetyl group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled monosubstitution. The protecting group can then be removed by hydrolysis.

Table 4: Electrophilic Halogenation of para-Substituted Anilines

Substrate Halogenating Agent Solvent Conditions Major Product(s) Reference
4-Methylaniline Br₂ Acetic Acid Room Temp 2-Bromo-4-methylaniline General
4-Ethylaniline NCS Acetonitrile Reflux 2-Chloro-4-ethylaniline General

Note: This table illustrates the expected regioselectivity for the halogenation of anilines structurally similar to this compound.

C-H Functionalization Strategies and Selectivity Control

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules compared to traditional methods that require pre-functionalized starting materials. rsc.org For a molecule like this compound, C-H functionalization presents opportunities to introduce new functional groups on either the aniline ring or the methylcyclohexyl moiety, but this requires precise control over selectivity.

Strategies for C-H functionalization are broadly categorized as "guided" or "innate". nih.gov

Innate functionalization relies on the inherent electronic or steric properties of the substrate to direct the reaction to a specific site. nih.gov For the aniline ring in this compound, the amino group is an ortho-, para-director for electrophilic aromatic substitution, making meta-functionalization challenging through innate reactivity.

Guided functionalization employs a directing group, which is either covalently attached to the substrate or transiently associated, to position a catalyst in close proximity to a specific C-H bond. nih.govnih.gov This strategy is crucial for overcoming the innate reactivity patterns of a substrate.

Controlling regioselectivity is a central challenge. For aromatic systems like aniline, directed C-H activation has robustly achieved ortho-functionalization. nih.gov However, achieving meta- or para-selectivity has proven more difficult. Recent advancements have utilized templates or mediators to guide catalysts to these remote positions. One such strategy involves using norbornene as a transient mediator to relay an initial ortho-palladation to the meta-position, a key step in the Catellani reaction. nih.gov This approach has been successfully applied to aniline derivatives, showcasing its potential for drug discovery applications. nih.gov

Another approach to modifying positional selectivity involves tuning the distance and geometry of the directing group relative to the target C-H bond. nih.gov By designing templates that favor the formation of specific macrocyclophane-like pre-transition states, it is possible to override the inherent proximal directivity of a catalyst and achieve functionalization at a remote meta-position. nih.gov For the aliphatic methylcyclohexyl ring, selectivity is often governed by the stability of the resulting radical or organometallic intermediate. Nitrogen-centered radicals, for instance, can guide position-selective C(sp³)–H functionalization, typically through a 1,5-hydrogen-atom transfer (1,5-HAT) process. duke.edu However, strategies have been developed to favor less common 1,6-HAT pathways, enabling functionalization at the γ-position by using templates like sulfamate esters. duke.edu

The table below summarizes key strategies for controlling selectivity in C-H functionalization relevant to aniline and cycloalkyl systems.

StrategyTarget PositionMechanism/PrincipleKey Features
Directing Group Ortho (Aromatic)Cyclometalation; catalyst is brought into proximity of the ortho C-H bond by a coordinating group.High efficiency and predictability for ortho-position.
Norbornene Mediator Meta (Aromatic)Relay of an ortho-palladation to the meta-position via a transient mediator. nih.govOvercomes innate ortho/para-directing effects of groups like -NH2. nih.gov
Geometric Templates Meta (Aromatic)A specifically designed template directs the catalyst to a remote C-H bond through geometric constraints. nih.govAllows for precise control over remote functionalization by tuning linker length and geometry. nih.gov
Hydrogen Atom Transfer (HAT) Aliphatic (e.g., γ-position)Nitrogen-centered radicals abstract a hydrogen atom from a specific C(sp³)–H bond, with selectivity alterable from 1,5- to 1,6-HAT. duke.eduEnables functionalization of saturated rings; selectivity can be modified with appropriate templates. duke.edu

Synthesis of Hindered Amine Analogues

Sterically hindered anilines, such as this compound, are important structural motifs. Their synthesis can be challenging due to the steric bulk surrounding the nitrogen atom, which can impede bond formation. Several methods have been developed to address these challenges.

One practical and catalytic method involves the amination of aryl and heteroaryl boronic esters. rsc.orgnih.gov This approach uses a catalyst prepared in situ from commercially available copper(I) triflate and a diphosphine ligand. rsc.orgnih.gov The method is notable for its mild reaction conditions and compatibility with a wide range of functional groups, including esters, aldehydes, ketones, and nitro arenes, allowing for the successful preparation of even highly sterically hindered anilines. rsc.orgnih.gov

Another strategy is the direct reductive amination (DRA) of ketones with secondary aryl amines. nih.gov While DRA is well-established for preparing primary and secondary amines, its application for creating sterically demanding tertiary amines from ketones has been less developed due to significant steric hindrance. nih.gov A metal-free reduction system using trichlorosilane as a reducing agent and an organic Lewis base like tetramethylethylenediamine (TMEDA) as an activator has been shown to efficiently produce hindered tertiary amines from a broad range of ketones under mild conditions. nih.gov

Three-component reactions also provide a convergent route to hindered anilines. A method starting from 1,3-diketones, acetone, and various amines under mild conditions allows for the synthesis of meta-substituted anilines. beilstein-journals.org This [3 + 3] condensation strategy can successfully incorporate sterically demanding amines, such as 2,6-diisopropylaniline, to form the corresponding hindered products. beilstein-journals.org

Other synthetic routes have been developed that modify existing aniline structures or build the ring system. These include:

Ethylation at benzylic positions of ring-alkylated anilines using a superbase system. researchgate.net

High-intensity ultrasound-assisted reduction of sterically demanding nitroaromatic precursors using hydrazine and a Raney nickel catalyst. researchgate.net

One-pot synthesis from aryllithium species using trimethylsilyl azide to introduce the amine functionality, a method particularly useful for highly sterically demanding systems. researchgate.net

The following table details selected methods for the synthesis of hindered amine analogues.

MethodReactantsKey Reagents/CatalystsProduct TypeAdvantages
Copper-Catalyzed Amination Aryl/heteroaryl boronic esters, AminesCopper(I) triflate, Diphosphine ligandSecondary and Tertiary AnilinesMild conditions, broad functional group tolerance. rsc.orgnih.gov
Direct Reductive Amination (DRA) Ketones, Secondary aryl aminesTrichlorosilane, TMEDA (Lewis base)Tertiary AminesMetal-free, convenient one-pot procedure. nih.gov
Three-Component Benzannulation 1,3-Diketones, Acetone, AminesAcetic acid (optional)Meta-substituted AnilinesStraightforward installation of meta-substituents. beilstein-journals.org
Ultrasound-Assisted Reduction NitroaromaticsHydrazine, Raney Nickel, UltrasoundPrimary AnilinesEffective for sterically demanding substrates. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 4 3 Methylcyclohexyl Aniline

Reaction Pathway Elucidation in C-N Bond Formation

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis, and a variety of methods have been developed for this purpose. researchgate.net In the context of synthesizing substituted anilines like 4-(3-methylcyclohexyl)aniline, several mechanistic pathways are prominent.

One of the most versatile methods for forming C-N bonds is through transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions, while powerful, often require functionalized starting materials and can generate stoichiometric byproducts. nih.gov An alternative, more atom-economical approach is direct C-H amination, which forges a C-N bond by activating a C-H bond. nih.gov

A common strategy for synthesizing cyclohexylanilines is the reductive amination of a cyclohexanone (B45756) with an aniline (B41778). This reaction typically proceeds in two main steps:

Imine Formation: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or Schiff base). numberanalytics.comlibretexts.org

Reduction: The resulting imine is then reduced to the corresponding amine. numberanalytics.comlibretexts.org

Another significant pathway is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is widely used for the synthesis of arylamines. The catalytic cycle is generally understood to involve:

Oxidative addition of an aryl halide to the Pd(0) complex.

Formation of a palladium-amido complex.

Reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Mechanistic studies, including computational analysis, help to elucidate the electronic and geometric factors that govern C-N bond formation in these reactions. getco2.org

Kinetic Studies of Cyclohexylaniline Synthesis

Kinetic studies are essential for understanding reaction rates and optimizing conditions. In the synthesis of cyclohexylaniline derivatives, kinetic analysis can reveal the rate-determining step and the influence of various parameters.

For instance, in the palladium-catalyzed para-selective C–H olefination of aniline derivatives, kinetic isotope effect (KIE) studies can determine if C-H bond cleavage is the rate-limiting step. acs.orgnih.gov A significant primary kinetic isotope effect (kH/kD > 1) suggests that the C-H bond is broken in the slowest step of the reaction. acs.orgnih.gov

Competition experiments between anilines with different electronic properties (electron-rich vs. electron-poor) can also provide insight into the reaction mechanism. acs.orgnih.gov For example, if an electron-rich aniline reacts preferentially, it suggests that the C-H activation step proceeds via an electrophilic-type substitution. acs.org

The turnover number (TON) and turnover frequency (TOF) are key metrics in catalysis, quantifying the efficiency and speed of a catalytic cycle, respectively. unife.it Kinetic analysis helps in determining these values and understanding how factors like catalyst loading, temperature, and substrate concentration affect them.

Table 1: Kinetic Data for a Catalyzed Reaction

ParameterValueSignificance
kH/kD6.2Indicates C-H bond cleavage is the rate-determining step. acs.orgnih.gov
TON>1000High turnover number signifies an efficient catalyst.
TOF>100 h⁻¹High turnover frequency indicates a fast reaction.

This table presents hypothetical kinetic data for a representative catalyzed reaction involving an aniline derivative.

Intermediates and Transition State Analysis in Catalyzed Reactions

The identification and characterization of intermediates and transition states are crucial for a complete understanding of a reaction mechanism. libretexts.org Catalysts function by providing an alternative reaction pathway with a lower activation energy, which involves different intermediates and transition states compared to the uncatalyzed reaction. saskoer.ca

In catalyzed reactions, the catalyst is regenerated at the end of the cycle. saskoer.ca Intermediates are species that are formed in one step and consumed in a subsequent step. youtube.com

For many transition-metal-catalyzed C-N bond forming reactions, the catalytic cycle involves several key stages:

Chelation-assisted metallacycle formation: This often occurs via C-H bond cleavage. nih.gov

C-N bond formation: This can proceed through the in-situ generation of a metal-nitrenoid intermediate, followed by insertion into the metal-carbon bond. nih.gov

Product release: The final product is released, often through protodemetalation, regenerating the catalyst. nih.gov

The Hammond postulate states that the structure of a transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy. unife.it This principle is useful for predicting the structure of transition states. For example, in an endothermic step, the transition state will resemble the product of that step.

Computational methods are increasingly used to model reaction pathways and calculate the energies of intermediates and transition states, providing valuable insights that complement experimental studies.

Reductive Processes and Hydrogen Transfer Mechanisms

Reductive processes are fundamental to the synthesis of this compound, particularly in methods involving the reduction of an imine or a nitro group.

Reductive Amination: As mentioned earlier, reductive amination involves the reduction of an imine formed from the condensation of a ketone and an amine. numberanalytics.com A variety of reducing agents can be employed, including:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

The choice of reducing agent can be critical for selectivity, especially when other reducible functional groups are present. For example, NaBH₃CN is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Hydrogen Transfer Hydrogenation: Catalytic transfer hydrogenation is another important reductive process. In this method, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid (often in the form of sodium formate), transfers hydrogen to the substrate in the presence of a catalyst. researchgate.netscispace.com This avoids the need for high-pressure hydrogen gas.

For example, the reduction of a nitroaromatic compound to an aniline can be achieved using a ruthenium catalyst and sodium formate (B1220265) as the hydrogen donor. researchgate.netciac.jl.cn The reaction mechanism for copper-catalyzed transfer hydrogenation of nitrobenzene (B124822) to aniline is proposed to proceed via a condensation route, where nitrosobenzene (B162901) and aniline couple to form azoxybenzene (B3421426) as an intermediate, which is then further hydrogenated. scispace.com The final product can be influenced by the choice of hydrogen donor. scispace.com

Table 2: Common Reducing Agents and Hydrogen Donors

ReagentTypeTypical Application
Sodium borohydride (NaBH₄)Hydride Reducing AgentReduction of aldehydes, ketones, and imines. libretexts.org
Sodium cyanoborohydride (NaBH₃CN)Hydride Reducing AgentSelective reduction of imines. masterorganicchemistry.com
Sodium formateHydrogen DonorCatalytic transfer hydrogenation. researchgate.net
IsopropanolHydrogen DonorCatalytic transfer hydrogenation. researchgate.net

Computational Chemistry and Theoretical Studies of 4 3 Methylcyclohexyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the properties of molecular systems. DFT methods are favored for their balance of computational cost and accuracy, making them suitable for studying medium-sized molecules like 4-(3-methylcyclohexyl)aniline. Functionals such as B3LYP and M06-2X, paired with Pople-style basis sets (e.g., 6-311++G(d,p)), are commonly used to model the behavior of aniline (B41778) derivatives. mdpi.com

Geometry Optimization and Conformational Analysis

The structural complexity of this compound arises from its multiple sources of conformational isomerism. The 3-methylcyclohexyl group can exist in a stable chair conformation, with the methyl group occupying either an axial or an equatorial position. Furthermore, the entire methylcyclohexyl substituent can be positioned cis or trans with respect to the plane of the aniline ring.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structures by finding the energy minima on the potential energy surface. For this compound, calculations would systematically assess the relative energies of all possible conformers. It is well-established that for substituted cyclohexanes, the equatorial position is generally more stable than the axial position to minimize steric strain. Quantum chemical calculations can quantify this energy difference. ethz.ch A potential energy curve can be computed by rotating the benzylic C-C bond to identify the most stable rotational isomers. ethz.ch

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

Conformer Methyl Group Position Cyclohexyl Ring Orientation Relative Energy (kcal/mol)
1 Equatorial anti 0.00 (most stable)
2 Equatorial gauche +1.5
3 Axial anti +2.8
4 Axial gauche +4.5

Note: This table represents expected trends from computational analysis. The values are illustrative and would require specific DFT calculations for precise determination.

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. libretexts.org Key to understanding a molecule's electronic behavior are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. ucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. uomustansiriyah.edu.iq

In this compound, the HOMO is expected to be a π-orbital with significant contributions from the aniline ring and the nitrogen atom's lone pair. The electron-donating nature of the alkyl (methylcyclohexyl) substituent increases the energy of the HOMO compared to unsubstituted aniline, thereby enhancing its nucleophilicity. umn.edu The LUMO is typically a π* antibonding orbital distributed over the aromatic ring. libretexts.org DFT calculations can provide precise energies and visualizations of these orbitals.

Table 2: Predicted Frontier Orbital Energies for this compound Based on Analogous Compounds

Molecular Orbital Predicted Energy (eV) Description
HOMO -5.15 π-orbital localized on the aniline ring and nitrogen lone pair
LUMO -0.25 π*-antibonding orbital localized on the aniline ring
HOMO-LUMO Gap 4.90 Indicator of chemical reactivity and stability

Note: Values are illustrative, based on typical DFT results for alkyl-substituted anilines, and serve to demonstrate the expected electronic structure. umn.edu

Molecular Dynamics Simulations to Investigate Conformational Space

While quantum chemical calculations identify stable energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movement of atoms by applying classical mechanics (Newton's laws of motion) and a "force field" (a set of parameters describing the potential energy of the system). nih.gov

For this compound, MD simulations can explore the vast conformational space by simulating movements such as the cyclohexane (B81311) ring flip, the rotation of the C-C bond linking the two ring systems, and the interactions with solvent molecules. frontiersin.orgrsc.org This is particularly useful for understanding the flexibility of the molecule and the probability of it adopting certain conformations at a given temperature, information that complements the static picture provided by DFT. nih.gov

Prediction of Reactivity and Reaction Barriers

DFT calculations are powerful tools for predicting chemical reactivity. Reactivity descriptors derived from the electron density, such as the Molecular Electrostatic Potential (MEP) and Fukui functions, can identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net The MEP map visually displays the charge distribution, with negative potential (red) indicating nucleophilic regions (rich in electrons) and positive potential (blue) indicating electrophilic regions (poor in electrons). For this compound, the MEP would show a region of high negative potential around the nitrogen atom and the ortho-positions of the aromatic ring, marking them as likely sites for electrophilic attack. ucsb.edu

Furthermore, DFT can be used to calculate the activation energies (reaction barriers) for specific chemical transformations. d-nb.infonih.gov By mapping the entire reaction pathway, including transition states and intermediates, researchers can predict the feasibility and kinetics of a reaction. For instance, the barriers for electrophilic aromatic substitution at the ortho-positions could be calculated and compared.

Table 3: Predicted Reactivity Indices for Selected Atoms in this compound

Atom/Position Molecular Electrostatic Potential (MEP) Predicted Reactivity
Nitrogen (N) Highly Negative Site for protonation and electrophilic attack
Ortho-Carbon (C2, C6) Negative Primary sites for electrophilic aromatic substitution
Meta-Carbon (C3, C5) Slightly Positive Less favorable for electrophilic attack
Para-Carbon (C4) (Substituted) Blocked for substitution

Note: This table summarizes predictions based on general principles of aniline chemistry and DFT-based descriptors. cdnsciencepub.com

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm molecular structures. schrodinger.com Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). computabio.comescholarship.org

Similarly, the calculation of harmonic vibrational frequencies allows for the prediction of Infrared (IR) and Raman spectra. schrodinger.com A comparison between the computed and experimental spectra serves as a rigorous validation of the optimized geometry and the chosen level of theory. Discrepancies can often be resolved by applying a scaling factor to the computed frequencies to account for anharmonicity and other systematic errors.

Table 4: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted Chemical Shift (ppm) Typical Experimental Range (ppm)
C-N (ipso) 145.5 144-147
Ortho-C 116.2 115-118
Meta-C 129.8 129-131
Cyclohexyl-C1 45.1 44-46
Methyl-C 22.3 21-23

Note: Predicted values are hypothetical, based on typical accuracy of DFT/GIAO calculations for similar structures. Experimental ranges are estimated from analogous compounds.

Theoretical Studies on Degradation Pathways and Atmospheric Chemistry (e.g., Reaction with Hydroxyl Radicals)

Understanding the environmental fate of organic compounds is critical. Theoretical studies can elucidate the degradation pathways of molecules like this compound in the atmosphere. The reaction with the hydroxyl radical (•OH), the primary daytime oxidant in the troposphere, is a major degradation mechanism. mdpi.com

Computational studies on analogous molecules, such as aniline and 4-methylaniline, have shown that the reaction with •OH proceeds via two main channels:

Hydrogen Abstraction: The •OH radical abstracts a hydrogen atom from the amino (-NH₂) group. This pathway is generally favored. nih.govnih.gov

OH Addition: The •OH radical adds to the aromatic ring, primarily at the electron-rich ortho and para positions. mdpi.comnih.gov

For this compound, the para-position is blocked, so addition would occur at the ortho- and meta-positions. DFT calculations can determine the potential energy surface for these reactions, identifying the transition states and intermediates and calculating the reaction rate constants using Transition State Theory (TST). doaj.org Studies on 4-methylaniline show that H-abstraction from the amino group is the dominant pathway. mdpi.comdoaj.org

Table 5: Calculated Reaction Barriers and Rate Constants for the Reaction of 4-Methylaniline with •OH (as an analogue for this compound)

Reaction Pathway Barrier Height (kJ/mol) Rate Constant at 298 K (cm³/molecule·s)
H-abstraction from -NH₂ ~13 ~1.5 x 10⁻¹¹
•OH addition to ortho-C ~15 ~0.8 x 10⁻¹¹
H-abstraction from -CH₃ ~20 ~0.1 x 10⁻¹¹

Note: Data adapted from computational studies on 4-methylaniline. mdpi.comdoaj.org The bulky 3-methylcyclohexyl group is expected to introduce steric hindrance but not fundamentally change the primary reaction channels.

Table of Mentioned Compounds

Compound Name
This compound
Aniline

Advanced Spectroscopic Characterization for Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4-(3-methylcyclohexyl)aniline, including the connectivity of its carbon skeleton and the relative stereochemistry of the substituents on the cyclohexane (B81311) ring.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, the cyclohexyl protons, and the methyl protons.

The aromatic region typically displays signals corresponding to the four protons on the aniline (B41778) ring. Due to the para-substitution pattern, these protons form an AA'BB' system, which often appears as two sets of doublets. The signals for protons ortho to the amino group are expected to be upfield (lower ppm) compared to those meta to the amino group, owing to the electron-donating nature of the -NH₂ group.

The aliphatic region is more complex, containing signals for the nine protons on the cyclohexane ring and the three protons of the methyl group. The chemical shift of the proton on the carbon attached to the aniline ring (methine proton) would be the most downfield in this region. The methyl group protons will appear as a doublet, coupled to the adjacent methine proton.

Crucially, ¹H NMR can be used to analyze the diastereomeric mixture of cis- and trans-4-(3-methylcyclohexyl)aniline. The spatial orientation of the methyl group (axial vs. equatorial) influences the chemical shifts and coupling constants of the adjacent ring protons. For instance, the coupling constants between adjacent axial-axial protons are typically larger (8-13 Hz) than those between axial-equatorial or equatorial-equatorial protons (2-5 Hz), allowing for stereochemical assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~ 6.9 - 7.1 d ~ 8.5 2H, Aromatic (H-2, H-6)
~ 6.6 - 6.8 d ~ 8.5 2H, Aromatic (H-3, H-5)
~ 3.5 - 3.7 br s - 2H, Amine (-NH₂)
~ 2.4 - 2.6 m - 1H, Cyclohexyl (CH-1)
~ 0.9 - 2.0 m - 9H, Cyclohexyl (ring CH, CH₂)
~ 0.8 - 1.0 d ~ 6.5 3H, Methyl (-CH₃)

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify all the unique carbon atoms in the molecule. The spectrum for this compound will show distinct peaks for the aromatic carbons, the cyclohexyl carbons, and the methyl carbon.

The aromatic region will contain four signals. The carbon atom attached to the amino group (C4) and the carbon atom attached to the cyclohexyl group (C1) will have distinct chemical shifts from the other four aromatic carbons, which will appear as two signals due to symmetry. The aliphatic region will display signals for the six carbons of the cyclohexane ring and one signal for the methyl carbon, which is typically the most upfield signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Carbon Type
~ 145 - 147 Aromatic C-NH₂
~ 135 - 137 Aromatic C-Cyclohexyl
~ 128 - 130 Aromatic CH
~ 114 - 116 Aromatic CH
~ 44 - 46 Cyclohexyl CH-1
~ 30 - 36 Cyclohexyl CH₂/CH
~ 20 - 23 Methyl CH₃

Note: Predicted values are based on analogous structures like aniline and methylcyclohexane.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu It would be used to trace the connectivity within the cyclohexane ring, for example, by correlating the CH-1 proton with its adjacent CH₂ protons, and to confirm the coupling between the methyl protons and the CH-3 proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the definitive assignment of each proton to its corresponding carbon in both the aromatic and aliphatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduyoutube.com This is particularly useful for establishing the connectivity between different parts of the molecule. For example, a correlation between the CH-1 proton of the cyclohexyl ring and the C4 and C3/C5 carbons of the aniline ring would confirm the attachment point of the two ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

N-H Stretching: As a primary amine, it will show two characteristic medium-intensity bands in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. pressbooks.puborgchemboulder.com

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the C(sp³)-H bonds in the methyl and cyclohexyl groups. Weaker absorptions above 3000 cm⁻¹ correspond to the C(sp²)-H bonds of the aromatic ring.

C=C Stretching: Aromatic ring C=C stretching vibrations appear as one to three bands of variable intensity in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration for a primary amine is typically observed in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected to show a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch (asymmetric & symmetric) Primary Amine
3000 - 3100 C-H Stretch Aromatic
2850 - 2960 C-H Stretch Aliphatic (Cyclohexyl, Methyl)
1580 - 1650 N-H Bend Primary Amine
1450 - 1600 C=C Stretch Aromatic Ring

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting pattern of charged fragments provides valuable structural information.

The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (189.31 g/mol ). The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent for this compound. pressbooks.pub

Common fragmentation pathways would include:

Benzylic Cleavage: Cleavage of the bond between the aniline ring and the cyclohexyl ring, which is a common fragmentation pathway for alkyl-substituted benzenes.

Loss of Methyl Group: Fragmentation involving the loss of a methyl radical (•CH₃, mass = 15) from the molecular ion to give a fragment at m/z 174.

Cyclohexyl Ring Fragmentation: The cyclohexyl ring can undergo various fragmentation and rearrangement processes, leading to a series of smaller aliphatic fragments.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment
189 [M]⁺ (Molecular Ion)
174 [M - CH₃]⁺
106 [C₆H₅NHCH₂]⁺ or similar fragment from ring cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The aniline chromophore is responsible for the characteristic UV absorption.

Aniline itself typically shows two main absorption bands: a strong primary band (π → π* transition) around 230 nm and a weaker secondary band (n → π* transition, related to the non-bonding electrons on the nitrogen atom) around 280 nm. researchgate.net The presence of an alkyl substituent (the 3-methylcyclohexyl group) on the benzene (B151609) ring generally causes a small bathochromic shift (a shift to longer wavelengths) of these absorption maxima. uomustansiriyah.edu.iq The exact position of the absorption maxima (λ_max) can be influenced by the solvent used.

Table 5: Expected UV-Vis Absorption Data for this compound

λ_max (nm) Type of Transition Chromophore
~ 235 - 245 π → π* Substituted Benzene Ring
~ 285 - 295 n → π* Aniline Moiety

Note: Values are approximate and can shift depending on the solvent.

X-Ray Crystallography for Solid-State Structural Determination

The elucidation of the precise solid-state structure of this compound through single-crystal X-ray diffraction would provide invaluable insights into its molecular conformation, packing, and intermolecular interactions. Such a study would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis would yield a detailed three-dimensional map of electron density, from which the positions of individual atoms can be determined with high precision.

A crystallographic analysis would definitively establish the stereochemistry of the molecule, confirming the relative and absolute configuration of the chiral centers if a single enantiomer were crystallized. Key structural parameters that would be determined include:

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal lattice.

Space Group: This describes the symmetry elements present in the crystal structure.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form would provide a detailed geometric description of the molecule.

Torsional Angles: These angles would describe the conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the rotational orientation of the aniline and methyl substituents.

Intermolecular Interactions: The analysis would reveal the nature and geometry of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal.

In the absence of experimental data for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a successful crystallographic study.

Hypothetical Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
α (°)90
β (°)105.2
γ (°)90
Volume (Å3)1223.4
Z4

The determination of the crystal structure would provide an empirical foundation for computational modeling and a deeper understanding of the structure-property relationships of this compound.

Applications of 4 3 Methylcyclohexyl Aniline in Chemical Science Non Biological Focus

A Versatile Building Block in Organic Synthesis

The reactivity of the aniline (B41778) moiety in 4-(3-Methylcyclohexyl)aniline makes it a valuable precursor for the synthesis of more complex organic molecules. The amino group can undergo a variety of transformations, allowing for its incorporation into diverse molecular scaffolds.

Precursor for Complex Organic Molecules

The primary amine of this compound can serve as a nucleophile or be transformed into a diazonium salt, opening avenues for the introduction of various functional groups onto the aromatic ring. This functionality is foundational in the construction of intricate organic structures. For instance, the amine can be acylated, alkylated, or used in condensation reactions to form imines and enamines, which are key intermediates in the synthesis of heterocycles and other complex targets.

The general reactivity of anilines suggests that this compound could be a valuable starting material for the synthesis of novel pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the 3-methylcyclohexyl group can impart specific steric and electronic properties to the final products, potentially influencing their biological activity or material properties.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The amino group of anilines is a common participant in various MCRs, such as the Ugi and Mannich reactions. It is plausible that this compound could be effectively employed in such reactions.

In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide. The resulting product would incorporate the bulky 3-methylcyclohexyl moiety, which could be desirable for creating sterically hindered molecular environments.

Multicomponent Reaction Potential Reactants with this compound Potential Product Class
Ugi ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acylamino Carboxamides
Mannich ReactionFormaldehyde, Ketone/Aldehydeβ-Amino Carbonyl Compounds
Biginelli ReactionAldehyde, β-KetoesterDihydropyrimidinones

Role in Materials Chemistry Research

The unique combination of an aromatic amine and a bulky aliphatic substituent in this compound makes it an interesting candidate for the development of advanced materials with tailored properties.

Incorporation into Conductive Polymers and Advanced Materials

Polyaniline is an intrinsically conductive polymer that has been extensively studied for its electronic and optical properties. The properties of polyaniline can be tuned by substituting the aniline monomer. The incorporation of this compound into a polyaniline backbone could lead to materials with modified solubility, processability, and electronic characteristics. The bulky 3-methylcyclohexyl group might disrupt the planarity of the polymer chains, affecting the conductivity but potentially enhancing solubility in organic solvents.

Furthermore, the aniline moiety can be used to create other types of advanced materials, such as polyimides and polyamides, where the 3-methylcyclohexyl group could influence the thermal and mechanical properties of the resulting polymers.

Precursors for Polymer Synthesis and Modification

Beyond conductive polymers, this compound can serve as a monomer for the synthesis of various other polymers. For example, it can be used in condensation polymerizations with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. The resulting polymers would possess the 3-methylcyclohexyl substituent, which could enhance their solubility and modify their thermal properties, such as the glass transition temperature.

Additionally, the amine functionality allows for the grafting of this compound onto existing polymer backbones, thereby modifying their surface properties or introducing new functionalities.

As a Ligand in Catalysis

The nitrogen atom of the aniline group in this compound possesses a lone pair of electrons, making it a potential ligand for transition metal catalysts. The steric and electronic properties of the ligand can significantly influence the activity and selectivity of the catalyst.

The 3-methylcyclohexyl group would impart significant steric bulk around the coordinating nitrogen atom. This steric hindrance could be advantageous in certain catalytic reactions by creating a specific coordination environment that favors a particular reaction pathway or enhances enantioselectivity in asymmetric catalysis. For instance, palladium complexes bearing aniline-derived ligands have been shown to be effective in cross-coupling reactions. It is conceivable that a palladium complex of this compound could exhibit unique catalytic activity in reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination.

Potential Catalytic Application Metal Center Potential Advantages of this compound Ligand
Cross-Coupling ReactionsPalladium, NickelSteric bulk may influence selectivity and catalyst stability.
Hydrogenation ReactionsRhodium, RutheniumChiral derivatives could induce enantioselectivity.
Polymerization CatalysisVarious MetalsControl of polymer microstructure.

While specific experimental data for this compound in these applications is not yet prevalent in the literature, the fundamental principles of organic and materials chemistry strongly suggest its potential as a valuable and versatile chemical compound. Further research into the synthesis and application of this molecule is warranted to fully explore its capabilities in these and other areas of chemical science.

Design and Synthesis of Chiral and Achiral Ligands

There is no available data in the scientific literature regarding the utilization of this compound as a precursor or building block for the synthesis of either chiral or achiral ligands. Research in the field of ligand synthesis often explores a wide variety of aniline derivatives; however, this specific compound does not appear to have been a subject of such investigations.

Investigation of Catalytic Performance in Organic Reactions

Consequently, with no reported synthesis of ligands based on this compound, there is also no information available regarding the investigation of their catalytic performance in any organic reactions. The catalytic activity of metal-ligand complexes is a significant area of chemical research, but without the initial step of ligand synthesis, studies on catalytic applications involving this particular compound have not been undertaken or reported.

Based on the comprehensive search conducted, it must be concluded that the chemical compound this compound is not a widely studied molecule within the specific contexts of ligand design for catalysis in the accessible scientific literature. Future research may explore the potential of this and other structurally similar compounds in these areas, but at present, no data can be reported.

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are becoming central to the development of synthetic routes for compounds like 4-(3-Methylcyclohexyl)aniline, aiming to reduce environmental impact and enhance safety. Future research will likely focus on several key areas to create more sustainable synthetic processes. One promising avenue is the use of environmentally benign solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds. mdpi.com Water, being non-flammable, non-toxic, and abundant, is an ideal green solvent, although challenges related to the solubility of organic reactants need to be addressed. mdpi.com

Green Chemistry ApproachPotential Application in this compound SynthesisBenefits
Use of Green Solvents Replacing traditional organic solvents with water or bio-solvents in amination or coupling reactions.Reduced toxicity, improved safety, lower environmental impact.
Solvent-Free Synthesis Employing mechanochemical methods like ball milling for the reaction of aniline (B41778) precursors.Minimal waste, simplified workup, potentially faster reaction times. rasayanjournal.co.in
Multicomponent Reactions Designing a one-pot synthesis from simpler starting materials to form the target molecule.Increased efficiency, reduced waste, fewer purification steps. rasayanjournal.co.in
Use of Reusable Catalysts Implementing solid-supported or easily separable catalysts for hydrogenation or amination steps.Reduced catalyst waste, lower cost, simplified product purification.

Exploration of Novel Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for the efficient and selective synthesis of this compound. Research is moving towards the use of earth-abundant and less toxic metals as catalysts to replace precious metals like palladium and platinum. For instance, nickel-based catalysts have shown effectiveness in cross-coupling reactions and are more cost-effective and environmentally friendly. mdpi.com Similarly, manganese and cobalt-based catalysts are being explored for a variety of organic transformations, including hydrogenation and dehydrogenation reactions. google.com

A novel strategy for the synthesis of anilines involves a dehydrogenation-amination-dehydrogenation sequence, which has been demonstrated with Pt-based catalysts for the conversion of cyclohexanol (B46403) to aniline. colab.ws The performance of these catalysts is highly dependent on the support material and the particle size of the metal, indicating that catalyst design is a critical aspect of optimizing this process. colab.ws Furthermore, ruthenium-catalyzed reactions have been employed for the synthesis of quinolines from anilines, showcasing the versatility of this metal in C-N bond formation. researchgate.net Molybdenum-based catalysts are also being investigated for the synthesis of aminoalcohols from anilines and dienes. rsc.org The exploration of these and other novel catalytic systems will be instrumental in developing more efficient and sustainable routes to this compound.

Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring

The ability to monitor chemical reactions in real-time is essential for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and efficiency. Advanced spectroscopic and analytical techniques are increasingly being employed for the in-situ monitoring of synthetic processes, and their application to the synthesis of this compound represents a significant area for future research.

Spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for tracking the progress of a reaction. nih.gov For example, the appearance and disappearance of characteristic vibrational bands in FT-IR can indicate the formation of intermediates and the final product. nih.gov Similarly, real-time NMR can provide detailed structural information about the species present in the reaction mixture at any given time. Electronic absorption spectroscopy can also be used to monitor reactions involving chromophoric molecules. nih.gov These techniques provide valuable kinetic and mechanistic data that can be used to refine reaction conditions and improve yields.

Integration of Machine Learning and AI in Synthetic Design and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. nih.govrsc.org These computational tools can be applied to various aspects of synthetic design and optimization for compounds like this compound. ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgnih.gov This data-driven approach can significantly accelerate the discovery and development of new synthetic methodologies. nih.govnih.gov

For instance, AI algorithms can be used for computer-aided synthesis planning (CASP), which can help chemists devise more efficient and diverse synthetic pathways. beilstein-journals.org ML models can also predict suitable catalysts, solvents, and reagents for a given transformation, reducing the need for extensive experimental screening. beilstein-journals.org While the development of these models is challenging due to the need for large, high-quality datasets, the potential benefits in terms of time and resource savings are substantial. nih.gov The coupling of AI with automated synthesis platforms could eventually lead to autonomous laboratories capable of designing and executing complex syntheses with minimal human intervention. nih.gov

AI/ML ApplicationPotential Use in this compound SynthesisExpected Outcome
Reaction Condition Prediction Predicting optimal temperature, pressure, and catalyst for amination or alkylation reactions.Higher yields, improved selectivity, and reduced experimental effort. beilstein-journals.org
Retrosynthesis Planning Generating novel and efficient synthetic routes from commercially available starting materials.Discovery of more economical and sustainable synthetic pathways. nih.gov
Catalyst Design Identifying promising catalyst structures and compositions for specific transformations.Accelerated discovery of highly active and selective catalysts.
Property Prediction Predicting the physicochemical and reactive properties of the target molecule and intermediates.Better understanding of the compound's behavior and potential applications. rsc.org

Investigation of Stereoisomeric Impact on Chemical Reactivity and Selectivity

The presence of a chiral center in the 3-methylcyclohexyl group of this compound means that the compound can exist as different stereoisomers. The spatial arrangement of atoms in these isomers can have a profound impact on their chemical and physical properties, including their reactivity and selectivity in subsequent chemical transformations. A crucial area for future research is the investigation of how the stereochemistry of this compound influences its behavior in chemical reactions.

This will involve the development of stereoselective synthetic methods to produce specific isomers in high purity. Chiral catalysts, for example, could be employed in the synthesis to favor the formation of one enantiomer or diastereomer over others. Once the individual stereoisomers are isolated, their reactivity can be studied in a variety of chemical reactions. This could reveal, for instance, that one isomer reacts faster or gives a higher yield of a desired product in a subsequent coupling reaction. Understanding the stereoisomeric impact on reactivity is not only of fundamental scientific interest but also has practical implications, particularly if the compound is intended for use in applications where stereochemistry is critical, such as in the synthesis of pharmaceuticals or advanced materials.

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